N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C20H26N2O2 This compound is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring and a dimethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)aniline with 3,5-dimethylphenol in the presence of a suitable base, such as sodium hydroxide, to form the intermediate 4-(diethylamino)phenyl-3,5-dimethylphenol.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)phenyl)-2-(3-methylphenoxy)acetamide
- N-(4-(aminosulfonyl)phenyl)-2-(2-methylphenoxy)acetamide
- N-(4-(benzyloxy)phenyl)-2-(2,3-dimethylphenoxy)acetamide
Uniqueness
N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group and the dimethylphenoxy group in the same molecule allows for unique interactions and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-22(6-2)18-9-7-17(8-10-18)21-20(23)14-24-19-12-15(3)11-16(4)13-19/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYLSEZQOYVEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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